

Technical Guide: Characterization & Validation of 5-(4-Chlorophenyl)nicotinaldehyde

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)nicotinaldehyde

CAS No.: 887973-65-1

Cat. No.: B1629840

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Executive Summary & Strategic Importance

Compound Identity: **5-(4-Chlorophenyl)nicotinaldehyde** CAS Registry Number: 887973-65-1

Molecular Formula: C₁₂H₈ClNO Molecular Weight: 217.65 g/mol

5-(4-Chlorophenyl)nicotinaldehyde represents a "privileged scaffold" in modern drug discovery, specifically within the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. As a biaryl pyridine derivative, it serves as a critical electrophilic intermediate. The aldehyde functionality allows for rapid diversification via reductive amination (to amines), Knoevenagel condensation (to acrylonitriles), or oxidation (to carboxylic acids).

This guide provides a rigorous technical framework for the characterization, impurity profiling, and analytical validation of this compound, moving beyond basic identification to pharmaceutical-grade quality assurance.

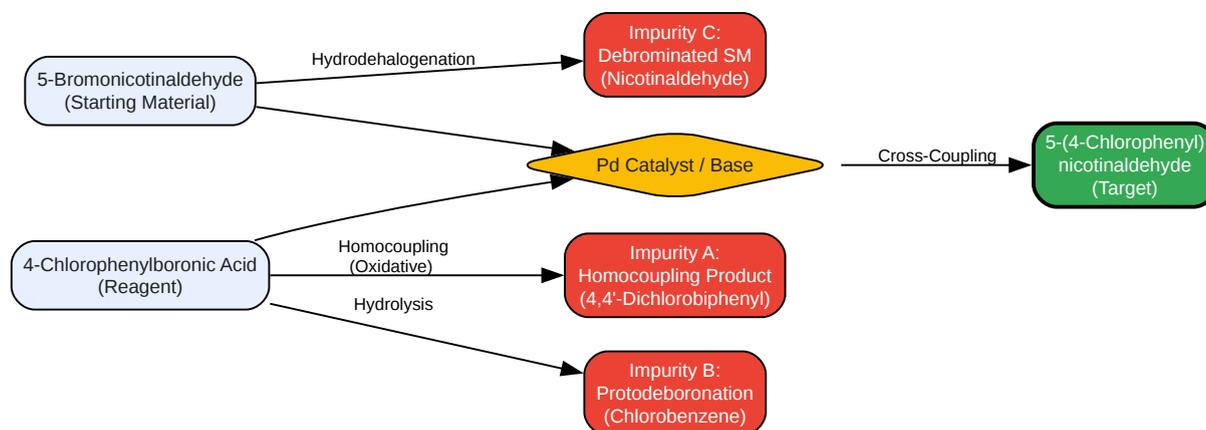
Synthesis Logic & Impurity Profiling

To accurately characterize a sample, one must understand its origin. This compound is predominantly synthesized via a Suzuki-Miyaura cross-coupling reaction between 5-bromonicotinaldehyde and 4-chlorophenylboronic acid.

Understanding this pathway is prerequisite to defining the Critical Quality Attributes (CQAs) and potential impurities.

Reaction Pathway & Impurity Map (DOT Visualization)

The following diagram illustrates the primary synthesis pathway and the genesis of critical impurities that must be monitored during characterization.



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Figure 1: Synthetic pathway and impurity genesis for **5-(4-Chlorophenyl)nicotinaldehyde** via Suzuki coupling.[1][2]

Physicochemical & Spectroscopic Characterization

The following protocols are designed to establish structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the biaryl system.

Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃. Frequency: 400 MHz or higher.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Diagnostic Reasoning
-CHO (Aldehyde)	10.10 - 10.20	Singlet (s)	1H	Characteristic aldehyde proton; highly deshielded.
Pyridine H-2	9.05 - 9.15	Singlet (d, J~2Hz)	1H	Most deshielded aromatic proton; flanked by N and C=O.
Pyridine H-6	8.90 - 9.00	Doublet (d, J~2Hz)	1H	Alpha to Nitrogen; deshielded. Shows meta-coupling to H-4.
Pyridine H-4	8.40 - 8.50	Triplet/DD	1H	Shielded relative to H2/H6; shows coupling to H-6 and potentially H-2.
Phenyl AA'	7.80 - 7.90	Doublet (d, J~8Hz)	2H	Ortho to the pyridine ring; part of AA'BB' system.
Phenyl BB'	7.50 - 7.60	Doublet (d, J~8Hz)	2H	Ortho to the Chlorine atom; shielded relative to AA'.

Critical Check: Ensure the integration ratio of Aldehyde : Pyridine : Phenyl is exactly 1 : 3 : 4. Any deviation suggests contamination with Impurity A (Biphenyl) or residual boronic acid.

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is non-negotiable for confirming the presence of the Chlorine atom.

- Ionization Mode: ESI (+) or APCI (+).
- Target Ion: $[M+H]^+ = 218.037$ (Calculated).
- Isotope Pattern (The "Chlorine Flag"):
 - Observe the M (218) and M+2 (220) peaks.
 - Requirement: The intensity ratio of M : M+2 must be approximately 3:1.
 - Failure Mode: If the ratio is 1:1, a Bromine atom is present (unreacted SM). If no M+2 is seen, the Chlorine has been lost (dehalogenation).

Infrared Spectroscopy (FT-IR)

Used primarily for "fingerprint" identification in QC release.

- C=O Stretch: Strong band at $1690\text{--}1710\text{ cm}^{-1}$ (Aldehyde).
- C-H Stretch (Aldehyde): "Fermi doublet" weak bands at ~ 2720 and 2820 cm^{-1} .
- C-Cl Stretch: Characteristic band in the fingerprint region ($1000\text{--}1100\text{ cm}^{-1}$).

Analytical Method Validation (HPLC)[4]

For quantitative purity assessment, a Reverse Phase HPLC method must be validated. The following method is optimized for biaryl pyridines.

Chromatographic Conditions

Parameter	Specification
Column	C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 μ m
Mobile Phase A	0.1% Formic Acid in Water (Buffers silanols, improves peak shape)
Mobile Phase B	Acetonitrile (ACN)
Gradient	0-2 min: 10% B; 2-15 min: 10% \rightarrow 90% B; 15-20 min: 90% B
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (Aromatic) and 280 nm (Aldehyde specific)
Temperature	30°C

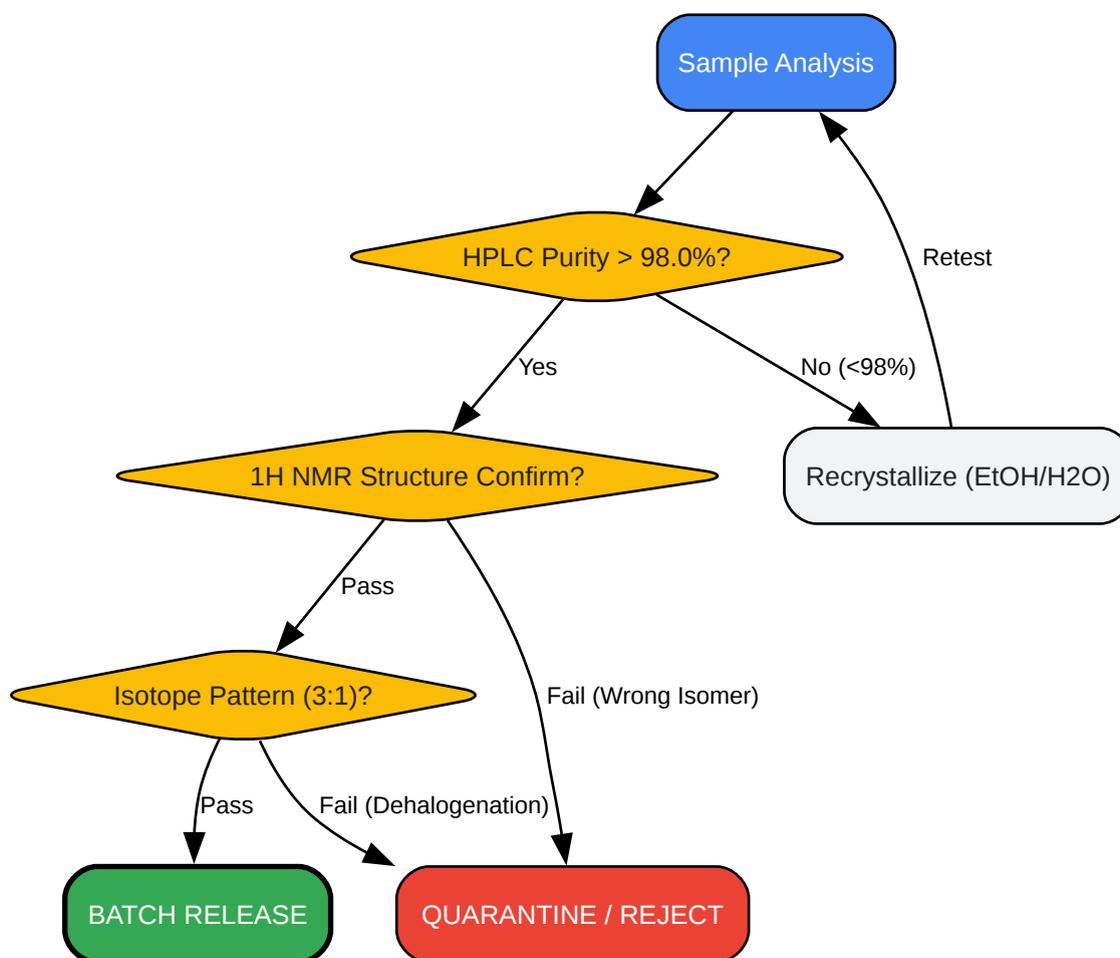
System Suitability & Validation Logic

To ensure the data is trustworthy, the following System Suitability Tests (SST) must be passed before analyzing samples:

- Tailing Factor (T): Must be < 1.5 for the main peak. Pyridines often tail due to interaction with silanols; the formic acid modifier is crucial here.
- Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the homocoupling dimer).
- Injection Precision: RSD $< 1.0\%$ for 5 replicate injections of the standard.

Analytical Decision Tree

Use this logic flow to determine batch release status.



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Figure 2: Analytical decision tree for batch release of **5-(4-Chlorophenyl)nicotinaldehyde**.

Functional Derivatization (Chemical Proof)

While spectral data is powerful, chemical reactivity provides the ultimate proof of functionality. Two simple derivatization tests are recommended for initial characterization of a new reference standard:

- Schiff Base Formation: React with p-toluidine in ethanol.
 - Observation: Rapid precipitation of the imine (yellow solid).
 - Utility: Confirms the aldehyde is free and reactive (not hydrated or oxidized).
- Pinnick Oxidation: Oxidation with NaClO₂ to the corresponding carboxylic acid.

- Utility: The acid shift in HPLC provides a secondary retention time marker for method development.

Handling & Stability

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
- Safety: The compound acts as a skin irritant and potential sensitizer. Use standard PPE.
- Solubility:
 - Soluble: DMSO, DMF, Dichloromethane, Ethyl Acetate.
 - Insoluble: Water, Hexanes.

References

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